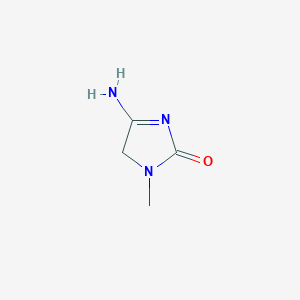

5-amino-3-methyl-4H-imidazol-2-one

Description

Historical Perspectives on Imidazolinone Chemistry and their Significance in Chemical Sciences

The chemistry of imidazolinones has a rich history, evolving from foundational synthetic discoveries to applications that span agriculture and medicine. Their significance lies in their versatile chemical nature and potent biological activities.

The synthesis of imidazolinone rings has been a subject of chemical research for over a century, with the first preparation of a (4H)-imidazol-4-one reported as early as 1907. nih.gov Since then, a diverse array of synthetic methodologies has been developed. Early methods often involved the condensation of diamines with carbonyl-containing compounds. researchgate.net Over time, more sophisticated and efficient strategies have emerged.

Modern approaches offer greater control over substitution patterns and stereochemistry. These include the base-catalyzed intramolecular hydroamidation of propargylic ureas, which provides a highly efficient route to imidazol-2-ones under mild conditions. acs.org Other notable methods involve the reaction of aldehydes with ethylenediamine (B42938) derivatives using various oxidants or the conversion of related heterocycles like thiohydantoins. nih.govorganic-chemistry.org The development of catalytic systems, such as those using copper, has further expanded the toolkit for constructing these heterocyclic cores. google.com

Table 1: Selected Synthetic Methodologies for Imidazolinone Scaffolds This table is interactive. You can sort and filter the data.

| Method | Starting Materials | Key Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Condensation | Aldehydes, Ethylenediamine | Iodine, Potassium Carbonate | 2-Imidazolines (precursors) | organic-chemistry.org |

| Cyclization | α-amino amides, Orthoesters | Acid and/or Heat | Imidazol-4-ones | nih.gov |

| Thiohydantoin Conversion | Thiohydantoin | tert-Butylhydroperoxide (TBHP), Ammonia | 2-Aminoimidazol-4-ones | nih.gov |

| Intramolecular Hydroamidation | Propargylic Ureas | Phosphazene Base (BEMP) | Imidazol-2-ones | acs.org |

| Catalytic Reaction | Chalcone compounds | Copper(II) acetylacetonate, Oxygen | Imidazolinone derivatives | google.com |

A pivotal moment in the history of imidazolinone research was the discovery of their potent herbicidal activity. taylorfrancis.com This discovery began with random chemical screening and led to the development of a major class of herbicides that includes compounds like imazapyr (B1671738) and imazethapyr. taylorfrancis.comnih.gov These herbicides function by inhibiting acetohydroxyacid synthase (AHAS), an enzyme crucial for the biosynthesis of branched-chain amino acids in plants. nih.gov

This discovery spurred further innovation, most notably the development of imidazolinone-tolerant crops, marketed as Clearfield® crops, beginning in 1992. nih.gov These crops were created using conventional breeding techniques following mutagenesis and selection for a tolerant version of the AHAS gene. nih.gov Beyond agriculture, imidazolinones have been identified as important pharmacophores in medicinal chemistry and are found in various natural products. nih.govresearchgate.net The imidazol-4-one core, for instance, is a structural component of creatinine (B1669602), a key metabolite in muscle, and is also found in advanced glycation end products (AGEs). nih.gov

The Unique Structural Features and Reactivity Potential of the 4H-Imidazol-2-one Core

The 4H-imidazol-2-one ring system possesses distinct structural characteristics that dictate its chemical behavior. The presence of both sp²- and sp³-hybridized atoms within the ring creates a non-planar, non-aromatic structure with specific sites of reactivity.

Isomerism is a key feature of imidazolinones, with the two primary structural isomers being imidazol-2-ones and imidazol-4-ones, distinguished by the position of the carbonyl group. nih.gov Within a specific isomer like 5-amino-3-methyl-4H-imidazol-2-one, tautomerism plays a crucial role. Tautomers are isomers that readily interconvert, typically through the migration of a proton. britannica.comquora.com

For amino-substituted imidazolinones, a common form of tautomerism is the amino-imino equilibrium. The this compound, which has an exocyclic amino group, can exist in equilibrium with its imino tautomer, where the double bond shifts and the proton moves from the exocyclic nitrogen to a ring nitrogen. Theoretical studies on related systems confirm that while one tautomer may be more stable (often the amino form in the gas phase), the energy difference can be small, allowing for the existence of multiple forms in equilibrium. vu.nlnih.gov This dynamic equilibrium is fundamental to the molecule's chemical properties and biological interactions.

Table 2: Potential Tautomeric Forms of an Amino-Imidazolone Core This table is interactive. You can sort and filter the data.

| Tautomer Name | Description | General Structure |

|---|---|---|

| Amino Tautomer | The nitrogen attached to the ring is part of an amino (-NH2) group. | |

| Imino Tautomer | The nitrogen attached to the ring is part of an imino (=NH) group, with a proton shifted to a ring nitrogen. |

Aromaticity is a concept used to describe cyclic, planar molecules with a continuous ring of p-orbitals containing 4n+2 π electrons, which results in enhanced stability. rsc.orgarxiv.org The 4H-imidazol-2-one core is inherently non-aromatic because the carbon at the 4-position is sp³-hybridized, breaking the continuous conjugation required for aromaticity.

Despite the lack of aromaticity, the system exhibits significant electronic delocalization. chemrxiv.orgnih.gov Electron delocalization is the dispersion of electron density over several atoms, which contributes to molecular stability. researchgate.net In the 4H-imidazol-2-one ring, there is substantial delocalization across the urea (B33335) moiety (-N-C(O)-N-) and the enamine-like system. This charge distribution influences the molecule's dipole moment, reactivity, and hydrogen bonding capabilities, which are critical determinants of its chemical and biological behavior.

Current Research Trajectories and Academic Focus on this compound

Direct research focused exclusively on the this compound isomer is limited in published literature. Academic and industrial focus has more commonly been directed toward its isomers, such as the well-known biological metabolite creatinine (2-amino-1-methyl-1,5-dihydro-4H-imidazol-4-one), or the broader class of imidazolinone herbicides and drug candidates. nih.govgoogle.com

However, research into substituted imidazolinones remains an active field. Scientists are exploring their potential as treatments for metabolic disorders like obesity and as scaffolds for developing new bioactive agents with a range of pharmacological activities. google.comrsc.org The interest in these compounds stems from their proven biological efficacy and their capacity for chemical modification, allowing for the fine-tuning of their properties. Understanding the fundamental chemistry of less-studied isomers like this compound is crucial, as they may exist as minor tautomers, metabolites, or synthetic intermediates of more prominent compounds. Their unique structural properties could also offer novel biological activities yet to be explored.

Table 3: Comparative Data of Imidazolinone Isomers This table is interactive. You can sort and filter the data.

| Feature | This compound | Creatinine (2-amino-1-methyl-1,5-dihydro-4H-imidazol-4-one) |

|---|---|---|

| IUPAC Name | 5-Amino-3-methyl-1H-imidazol-2(3H)-one | 2-Amino-1-methyl-1H-imidazol-4(5H)-one |

| Molecular Formula | C₄H₇N₃O | C₄H₇N₃O |

| Molar Mass | 113.12 g/mol | 113.12 g/mol |

| Class | Imidazol-2-one | Imidazol-4-one |

| Significance | A structural isomer of creatinine; represents a less-studied tautomeric form. | Major clinical marker for kidney function; end product of creatine (B1669601) phosphate (B84403) metabolism. nih.gov |

Overview of Contemporary Synthetic Challenges

The synthesis of specifically substituted imidazolinones like this compound presents several notable challenges, primarily centered on regioselectivity, control of stereochemistry, and the management of reactive functional groups. General strategies for forming the imidazolinone core often involve the cyclization of open-chain precursors, such as appropriately substituted ureas or diamines. mdpi.comnih.gov

A significant hurdle in the synthesis of this compound is achieving the desired regiochemistry. The cyclization of a precursor derived from N-methylguanidine, for instance, could potentially lead to the formation of isomeric products. researchgate.net The choice of starting materials and reaction conditions is therefore critical to direct the cyclization to form the 2-one isomer exclusively.

Furthermore, the stereochemistry at the C5 position is a critical consideration. If the synthesis starts from a chiral precursor, maintaining the stereochemical integrity throughout the reaction sequence is essential. Many synthetic methods for related imidazolones are stereospecific, but the conditions must be carefully optimized to prevent racemization. researchgate.net

The table below summarizes some general synthetic approaches for related imidazolinone structures and the potential challenges they would present in the context of synthesizing this compound.

| Synthetic Strategy | General Description | Potential Challenges for this compound | Relevant Citations |

| Carbonylation of Diamines | Reaction of a 1,2-diamine with a carbonylating agent like phosgene (B1210022) or its equivalents. | Requires a suitably substituted N-methyl diamine precursor; potential for side reactions due to the additional amino group. | mdpi.com |

| Cyclization of Substituted Ureas | Intramolecular cyclization of N-allyl or N-propargyl ureas, often catalyzed by a base or metal. | Controlling regioselectivity to form the 2-one isomer; potential for competing reactions at the C5-amino group. | nih.govacs.org |

| Cyclization of Guanidine (B92328) Derivatives | Reaction of a substituted guanidine with an α-halocarbonyl compound. | Potential for multiple nucleophilic sites on the guanidine leading to a mixture of regioisomers. | researchgate.net |

Emerging Areas of Mechanistic and Theoretical Investigation

To overcome the synthetic challenges and to better understand the properties of imidazolinone derivatives, researchers are increasingly turning to mechanistic and theoretical studies. These investigations provide crucial insights into reaction pathways, transition states, and the electronic properties of these molecules.

Mechanistic Studies: Detailed mechanistic investigations, often combining experimental evidence with computational modeling, are being employed to rationalize the outcomes of synthetic reactions. For instance, studies on the base-catalyzed intramolecular hydroamidation of propargylic ureas have utilized Density Functional Theory (DFT) calculations to elucidate the reaction pathways. researchgate.netacs.org These studies have revealed the involvement of allene (B1206475) intermediates in the formation of certain imidazol-2-ones, which helps in predicting and controlling the product distribution. acs.org Similar studies applied to the synthesis of this compound could help in designing reaction conditions that favor the desired cyclization pathway and suppress side reactions.

Iron-catalyzed multicomponent reactions for imidazoline (B1206853) synthesis have also been mechanistically investigated, revealing novel reaction pathways involving radical intermediates. nih.govresearchgate.net Understanding these complex mechanisms at a molecular level is crucial for optimizing reaction conditions and expanding the scope of these synthetic methods to include a wider range of functionalized imidazolinones.

Theoretical Investigations: Theoretical chemistry provides powerful tools to predict the stability, reactivity, and spectroscopic properties of molecules like this compound. DFT calculations can be used to determine the relative stabilities of different isomers and tautomers. For imidazol-2-ylidenes, theoretical analyses have been used to assess their aromatic character and π-electron delocalization, which are key to their stability and reactivity. acs.org

Molecular docking and other computational techniques are also emerging as valuable tools. While often used in a drug discovery context, these methods can also provide insights into the non-covalent interactions that can influence reaction mechanisms, such as the role of catalysts and solvents. nih.gov For a molecule like this compound, theoretical studies could predict its conformational preferences and electronic structure, which are fundamental to understanding its chemical behavior.

The table below highlights key areas of emerging mechanistic and theoretical investigations relevant to the study of this compound.

| Area of Investigation | Description | Potential Application to this compound | Relevant Citations |

| DFT Calculations of Reaction Pathways | Using computational chemistry to model the energy profiles of potential reaction mechanisms. | Elucidating the most favorable pathway for cyclization and identifying key intermediates and transition states. | researchgate.netacs.org |

| Mechanistic Probes and Kinetic Studies | Experimental studies using labeled isotopes or kinetic analysis to understand reaction steps. | Determining the rate-determining step and the role of catalysts in the synthesis. | nih.gov |

| Theoretical Analysis of Electronic Structure | Computational studies on molecular orbitals, charge distribution, and aromaticity. | Understanding the stability, reactivity, and spectroscopic properties of the molecule. | researchgate.netacs.org |

Structure

3D Structure

Properties

IUPAC Name |

5-amino-3-methyl-4H-imidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O/c1-7-2-3(5)6-4(7)8/h2H2,1H3,(H2,5,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJAMXDLOFRRABJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=NC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Amino 3 Methyl 4h Imidazol 2 One

Chemo- and Regioselective Routes to the Imidazolinone Framework

The precise control of chemical reactivity (chemoselectivity) and the orientation of bond formation (regioselectivity) are paramount in the synthesis of complex molecules like 5-amino-3-methyl-4H-imidazol-2-one. Researchers have devised various strategies to achieve this control, primarily revolving around cyclization reactions, the use of protecting groups, and the implementation of one-pot and multicomponent reactions.

Cyclization Reactions for Imidazolinone Ring Construction

The formation of the imidazolinone ring is the cornerstone of any synthetic approach. A variety of cyclization strategies have been reported, often involving the condensation of suitable precursors. One common method involves the reaction of α-amino amides with orthoesters, a process that typically requires acid and/or heat to facilitate the in situ formation of an α-imino amide which then cyclizes. nih.gov Another approach utilizes the cyclization of diamide (B1670390) intermediates, which can be generated through the oxidation of α-amino nitriles with hydrogen peroxide. nih.gov

Anodic cyclization reactions offer a unique electrochemical approach to forming cyclic amines, where an electron-rich olefin is oxidized to a radical cation and subsequently trapped by an imine. nsf.gov This method can provide complementary modes of addition to the imine compared to traditional acid-catalyzed cyclizations. nsf.gov

The following table summarizes key aspects of different cyclization strategies for imidazolinone synthesis:

| Cyclization Strategy | Key Reactants | Conditions | Noteworthy Features |

| Orthoester Condensation | α-amino amides, Orthoesters | Acid and/or Heat | In situ formation of α-imino amide intermediate. nih.gov |

| Diamide Cyclization | α-amino nitriles | Hydrogen Peroxide | Proceeds via a diamide intermediate. nih.gov |

| Anodic Cyclization | Electron-rich olefins, Imines | Electrochemical Oxidation | Reverses the normal reactivity of the imine group. nsf.gov |

Strategies for Functional Group Tolerance and Protecting Group Chemistry

The synthesis of functionalized imidazolinones often necessitates the use of protecting groups to mask reactive moieties and prevent unwanted side reactions. The choice of protecting group is critical and depends on its stability to the reaction conditions and the ease of its removal. jocpr.com

In the context of aminoimidazole derivatives, which share structural similarities with amino acids, protecting groups commonly employed in peptide synthesis are often relevant. For instance, the imidazole (B134444) group of histidine can be protected to prevent N-acylation and racemization. creative-peptides.com Similarly, the amino group itself is frequently protected. Common amino protecting groups include Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl), which are removable under different conditions, allowing for orthogonal protection strategies. jocpr.comcreative-peptides.comresearchgate.net The use of such strategies enables the selective deprotection of one functional group while others remain protected, a crucial tactic in the synthesis of complex molecules. jocpr.com

The table below outlines some common protecting groups and their applications:

| Protecting Group | Functional Group Protected | Deprotection Conditions | Key Advantages |

| Fmoc | Amino | Piperidine | Base-labile, orthogonal to Boc. creative-peptides.comresearchgate.net |

| Boc | Amino | Acid (e.g., TFA) | Acid-labile, widely used. creative-peptides.comresearchgate.net |

| Trt (Triphenylmethyl) | Amino, Hydroxyl, Thiol | Mild Acid | Bulky group, often used for side-chain protection. creative-peptides.com |

| Dde (N-1-(4,4-Dimethyl-2,6-dioxohexyl)ethyl) | Amino | Hydrazine | Stable to acid and base, useful for branched peptides. creative-peptides.com |

One-Pot and Multicomponent Reaction Approaches

One-pot and multicomponent reactions (MCRs) represent highly efficient synthetic strategies that combine multiple reaction steps into a single operation without the isolation of intermediates. nih.govsemanticscholar.org These approaches offer significant advantages, including reduced reaction times, lower costs, and increased atom economy. nih.govbohrium.com

The synthesis of substituted imidazoles has been successfully achieved through MCRs. For instance, a four-component reaction involving an aldehyde, benzil, ammonium (B1175870) acetate, and a primary aromatic amine can yield 1,2,4,5-tetrasubstituted imidazoles. researchgate.net Similarly, three-component reactions of 2-aminoimidazoles with aldehydes and isocyanides, catalyzed by zirconium(IV) chloride, have been developed to produce 5-amino and 5-iminoimidazo[1,2-a]imidazoles. nih.gov Microwave-assisted one-pot, two-step sequential reactions have also been employed for the synthesis of novel imidazole derivatives. semanticscholar.org

MCRs can be designed to be highly regioselective, with the reaction pathway controlled by the specific components and conditions used. unitus.it For example, the multicomponent reaction of diaminomaleonitrile, trimethyl orthoacetate, and α-amino acids can be directed to produce either imidazole, purine, or pyrimidine (B1678525) derivatives by altering the energy source (thermal vs. photochemical). unitus.it

Novel Catalytic Systems in the Formation of this compound

The development of novel catalytic systems has revolutionized the synthesis of heterocyclic compounds, including imidazolinones. These catalysts can enhance reaction rates, improve selectivity, and enable reactions to proceed under milder conditions.

Organocatalysis and Metal-Free Synthetic Pathways

In recent years, there has been a significant shift towards the use of metal-free catalytic systems to avoid potential metal contamination in the final products. rsc.org Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in this regard.

Acid-promoted, metal-free multicomponent reactions have been developed for the synthesis of tri- and tetrasubstituted imidazoles. acs.org For instance, a catalytic amount of acetic acid can promote the one-pot synthesis of tetrasubstituted imidazoles from arylmethylamines and 1,2-dicarbonyls under aerobic conditions. rsc.orgnih.gov Furthermore, transition-metal-free methods for the construction of 5-amino-1,2,3-triazoles, a related class of heterocycles, have been achieved through the reaction of carbodiimides and diazo compounds. rsc.org

Transition Metal-Catalyzed Syntheses (e.g., Palladium, Copper, Rhodium)

Transition metal catalysis remains a cornerstone of modern organic synthesis, offering a wide range of transformations for the construction of complex molecules. nih.gov

Palladium: Palladium catalysts are widely used in cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig amination reactions, which are valuable for introducing aryl and amino groups onto the imidazole core. beilstein-journals.orgnih.gov For example, the synthesis of 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine can be achieved through a palladium-catalyzed arylamination. google.com

Copper: Copper catalysts have proven effective in the synthesis of various imidazole derivatives. nih.gov For instance, copper-catalyzed three-component reactions of 2-aminopyridines, aldehydes, and alkynes can produce imidazo[1,2-a]pyridines. beilstein-journals.org Copper(II) complexes have also been used to catalyze the synthesis of imidazole Mannich base derivatives. nih.gov

Rhodium: Rhodium catalysts have been employed in C-H activation and amidation reactions. For example, rhodium(III)-catalyzed C-H amidation of aldehydes with dioxazolones can afford 2-aminobenzaldehydes, which are valuable precursors for heterocyclic synthesis. rsc.org Rhodium catalysts are also used in intramolecular aziridination reactions. psu.edu

The following table provides a summary of transition metal catalysts and their applications in imidazole synthesis:

| Metal Catalyst | Reaction Type | Example Application |

| Palladium | Cross-coupling (Suzuki, Buchwald-Hartwig) | Synthesis of arylated and aminated imidazoles. beilstein-journals.orgnih.govgoogle.com |

| Copper | Multicomponent Reactions, Oxidative Cyclization | Synthesis of imidazo[1,2-a]pyridines and imidazole Mannich bases. beilstein-journals.orgnih.gov |

| Rhodium | C-H Activation, Amidation, Aziridination | Synthesis of functionalized precursors for heterocycles. rsc.orgpsu.edu |

Biocatalytic Transformations and Enzymatic Approaches

The application of biocatalysis in the synthesis of heterocyclic compounds is a rapidly growing field, offering high selectivity and mild reaction conditions. Although specific enzymes for the direct synthesis of this compound have not been characterized, several enzymatic approaches could be envisaged based on the structure of the target molecule, which is an endocyclic guanidine (B92328) derivative.

Potential Enzymatic Strategies:

Hydrolase-Mediated Cyclization: Enzymes such as cyclases or hydrolases could potentially catalyze the intramolecular cyclization of a suitable linear precursor. For instance, a derivative of N-methylguanidinoacetic acid could be a substrate for an enzyme that facilitates the ring-closing reaction to form the imidazolone (B8795221) core.

Transaminase and Dehydrogenase Systems: A chemo-enzymatic route could involve the use of transaminases to introduce an amino group at a specific position on a precursor molecule, followed by an enzymatic cyclization. Dehydrogenases could also be employed to create the necessary unsaturation within the ring system.

Enzymatic Methylation: If a 5-amino-4H-imidazol-2-one precursor were synthesized, a methyltransferase could be used for the specific N-methylation at the 3-position.

The enzymatic degradation of the structurally related compound, creatinine (B1669602), involves enzymes like creatininase, creatinase, and sarcosine (B1681465) oxidase. While these are catabolic enzymes, the study of their active sites and mechanisms could inform the reverse engineering of a biosynthetic pathway or the design of a biocatalyst for the synthesis of creatinine analogs like this compound.

Green Chemistry Principles and Sustainable Synthesis Approaches

Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. psu.edu The synthesis of this compound can be approached with these principles in mind.

The use of alternative, greener solvents is a cornerstone of sustainable chemistry. For the synthesis of nitrogen heterocycles, both solvent-free and aqueous-based methods have shown promise.

Solvent-Free Synthesis: Many condensation reactions for the formation of imidazole derivatives can be carried out under solvent-free conditions, often with microwave irradiation to accelerate the reaction. nih.gov For example, the Radziszewski reaction, a common method for imidazole synthesis, can be adapted to solvent-free conditions. nih.gov A plausible solvent-free approach for this compound could involve the reaction of a suitable 1,2-dicarbonyl compound with N-methylguanidine under microwave irradiation.

Aqueous Medium Reactions: Water is an ideal green solvent due to its non-toxicity, availability, and safety. The synthesis of certain imidazole derivatives has been successfully demonstrated in aqueous media. nih.gov For the synthesis of the target compound, a key challenge would be the solubility of the reactants. However, the use of phase-transfer catalysts or co-solvents derived from renewable resources could facilitate reactions in water.

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. chembam.com High atom economy is achieved in reactions where most of the atoms of the reactants are incorporated into the final product. Addition and rearrangement reactions typically have high atom economy.

For a hypothetical synthesis of this compound from N-methylguanidine and a glyoxal (B1671930) derivative, the atom economy would depend on the specific reaction and byproducts. A condensation reaction that releases water as the only byproduct would have a relatively high atom economy.

E-Factor (Environmental Factor): The E-factor is another metric for assessing the environmental impact of a chemical process, defined as the mass ratio of waste to the desired product. chembam.com A lower E-factor indicates a more environmentally friendly process. By employing strategies such as catalyst recycling, solvent reuse, and minimizing the use of stoichiometric reagents, the E-factor for the synthesis of this compound can be significantly reduced.

The use of renewable feedstocks is a key aspect of sustainable chemistry. psu.edu While direct synthesis from biomass is challenging, key intermediates for the synthesis of this compound could potentially be derived from renewable resources.

Guanidine Derivatives from Amino Acids: Guanidine and its derivatives can be synthesized from amino acids like arginine, which are readily available from fermentation processes using renewable feedstocks.

Dicarbonyl Compounds from Carbohydrates: Simple dicarbonyl compounds can be obtained from the oxidation of carbohydrates, which are abundant biorenewable materials.

The development of catalytic routes to convert these bio-based intermediates into the final product would represent a significant step towards a fully sustainable synthesis of this compound.

Process Optimization and Scale-Up Considerations for Laboratory and Preparative Synthesis

The transition of a synthetic route from the laboratory to a larger, preparative scale requires careful optimization of reaction parameters to ensure efficiency, safety, and cost-effectiveness.

Systematic screening of reaction conditions is crucial for identifying the optimal parameters for a given synthesis. For the preparation of this compound, the following factors would be critical to investigate:

Catalyst Selection: For catalyzed reactions, a screening of different catalysts (e.g., acid, base, or metal catalysts) and their loadings would be necessary to find the most active and selective one.

Solvent Effects: The choice of solvent can significantly influence reaction rates and yields. A range of solvents with varying polarities should be screened.

Temperature and Reaction Time: The effect of temperature on the reaction rate and selectivity needs to be studied to find the optimal balance between reaction speed and the formation of byproducts.

Concentration of Reactants: The initial concentrations of the reactants can affect the reaction kinetics and should be optimized.

Kinetic Studies: Understanding the reaction kinetics is essential for process control and scale-up. Kinetic studies would involve monitoring the concentration of reactants and products over time under different conditions to determine the rate law and activation parameters of the reaction. This information is vital for designing a safe and efficient large-scale process.

Below is a hypothetical data table illustrating the screening of reaction conditions for the synthesis of an imidazolone derivative.

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | None | Ethanol | 80 | 24 | 15 |

| 2 | Acetic Acid | Ethanol | 80 | 12 | 65 |

| 3 | p-Toluenesulfonic Acid | Ethanol | 80 | 8 | 82 |

| 4 | p-Toluenesulfonic Acid | Toluene | 110 | 6 | 75 |

| 5 | p-Toluenesulfonic Acid | Acetonitrile | 80 | 10 | 78 |

Reactor Design and Continuous Flow Methodologies

The transition from batch to continuous flow manufacturing represents a significant advancement in the synthesis of complex molecules like substituted imidazoles. nih.gov Continuous flow chemistry offers enhanced control over reaction parameters such as temperature, pressure, and residence time, leading to improved yield, selectivity, and safety, particularly for highly exothermic or rapid reactions. nih.gov

Reactor Design: The choice of reactor is pivotal for the successful implementation of continuous flow synthesis. For imidazole and related heterocycle syntheses, several microreactor designs have proven effective.

Coil Reactors: These are often made from inert tubing (e.g., PTFE, PFA) and are praised for their simplicity and excellent heat transfer capabilities. The defined channel geometry ensures a narrow residence time distribution, leading to uniform product quality.

Chip Reactors: Micro-fabricated chip reactors offer intricate channel designs that facilitate rapid mixing and heat exchange, making them ideal for optimizing reaction conditions on a small scale.

3D-Printed Reactors: Recent innovations include the use of 3D-printed microreactors, which allow for the creation of custom, complex internal geometries designed to maximize mixing efficiency through repeated fluid division and recombination. This can lead to significantly higher yields compared to simpler designs.

Continuous Flow Synthesis of Imidazol-2-ones: While specific literature on the continuous flow synthesis of this compound is not prevalent, methodologies for analogous structures, such as imidazolidin-2-ones and other N-heterocycles, provide a clear blueprint. sci-hub.semdpi.com A potential continuous flow process could involve the reaction of a suitable N-methylated diamine precursor with a carbonylating agent within a heated and pressurized reactor system.

The synthesis of imidazolidin-2-ones, the saturated backbone of imidazol-2-ones, has been achieved through various catalytic methods, including the carbonylation of diamines and the intramolecular hydroamination of urea (B33335) derivatives, which are highly adaptable to flow conditions. mdpi.com For instance, a (3+2) annulation reaction between an azaoxyallyl cation and a cyanamide (B42294) represents a modern approach to forming the 2-aminoimidazolone core structure, a reaction that could be significantly optimized for speed and yield in a continuous flow setup. nih.gov

A hypothetical continuous flow setup would involve pumping streams of the reactants and any necessary catalysts through a micromixer into a heated coil or chip reactor. The product stream would then pass through a back-pressure regulator to maintain the desired pressure before collection. This automated, contained process minimizes manual handling and enhances process safety. nih.gov

| Parameter | Batch Synthesis (Conventional) | Continuous Flow Synthesis (Advanced) |

| Heat Transfer | Limited by surface area-to-volume ratio; risk of thermal runaway. | Excellent; high surface area-to-volume ratio allows for precise temperature control. |

| Mass Transfer | Often limited by stirring efficiency, can lead to local concentration gradients. | Superior mixing achieved through diffusion and reactor design (e.g., static mixers). |

| Safety | Large volumes of reactants and solvents increase potential hazards. | Small reactor hold-up volume significantly reduces risk; inherently safer design. |

| Scalability | Often problematic ("scale-up" issues); requires re-optimization. | Straightforward scaling by running the system for longer periods or "numbering-up" (parallel reactors). |

| Product Quality | Potential for batch-to-batch variability. | Consistent product quality due to precise control over reaction parameters. |

Impurity Profiling and Control Strategies

Impurity profiling is the identification, quantification, and characterization of impurities in a drug substance or finished product. nih.gov For this compound, a robust impurity control strategy is essential for ensuring its quality and is typically built on the "avoid-control-purge" principle. cjph.com.cn

Identification of Potential Impurities: Impurities can originate from several sources throughout the synthetic process.

Starting Materials: Unreacted starting materials or impurities present in them can carry through to the final product.

Intermediates: Incomplete conversion of intermediates in a multi-step synthesis is a common source of process-related impurities.

By-products: Side reactions occurring in parallel to the main reaction can generate structurally related by-products. For example, in the synthesis of a substituted imidazole, incomplete cyclization or alternative cyclization pathways could lead to various isomeric or related heterocyclic impurities. nih.gov

Degradation Products: The final compound may degrade under certain conditions (e.g., heat, light, pH), forming new impurities.

Analytical Methods for Profiling: High-Performance Liquid Chromatography (HPLC) is the primary technique used for impurity profiling due to its high resolution and sensitivity. An HPLC method is developed to separate the main compound from all known and potential unknown impurities. Coupling HPLC with Mass Spectrometry (LC-MS/MS) is crucial for identifying unknown impurities by providing accurate mass and structural fragmentation data. nih.gov Once an impurity's structure is proposed, it is often synthesized independently to serve as a reference standard for confirmation and quantification.

Control Strategies: A comprehensive control strategy involves a multi-faceted approach to either prevent the formation of impurities or remove them effectively.

Process Optimization (Avoid): The most effective strategy is to optimize the reaction conditions (e.g., temperature, stoichiometry, catalyst, solvent) to minimize the formation of by-products. For instance, in the synthesis of some imidazoles, minor impurities can often be effectively removed by a simple recrystallization or treatment with a non-polar solvent like diethyl ether after chromatographic purification. nih.gov

In-Process Controls (Control): Implementing in-process controls and specifications at critical steps of the synthesis ensures that intermediates meet the required purity before proceeding to the next step, preventing the carry-over of impurities.

Purification (Purge): The final step typically involves a robust purification method, such as recrystallization or column chromatography, designed to remove any remaining impurities to a level that meets regulatory specifications. cjph.com.cn The efficiency of these "purge" steps is often evaluated through purge studies, which track the fate of specific impurities through the process.

| Impurity Type | Potential Origin in Imidazol-2-one Synthesis | Control/Purge Strategy |

| Unreacted Starting Materials | Incomplete reaction of diamine or carbonylating agent. | Optimize stoichiometry and reaction time; Recrystallization. |

| Isomeric Impurities | Alternative cyclization or rearrangement pathways. | Precise control of temperature and catalysts; Chromatographic purification. |

| By-products from Side Reactions | e.g., Dimerization, reaction with solvent. | Selection of a non-reactive solvent; Optimization of reactant concentrations. |

| Degradation Products | Hydrolysis of the cyclic urea ring or oxidation of the amino group. | Control of pH, temperature, and atmosphere during work-up and storage. |

By integrating advanced reactor designs with diligent impurity profiling and control, the synthesis of this compound can be developed into a robust, safe, and scalable process capable of producing a high-purity chemical entity.

Mechanistic Organic Chemistry of 5 Amino 3 Methyl 4h Imidazol 2 One and Its Chemical Transformations

Electrophilic and Nucleophilic Reactivity of the Imidazolinone Ring

The imidazolinone ring in 5-amino-3-methyl-4H-imidazol-2-one possesses a unique electronic structure that allows for both electrophilic and nucleophilic interactions. The presence of nitrogen and oxygen heteroatoms, a carbonyl group, and an exocyclic amino group all contribute to its chemical behavior.

Electrophilic Aromatic Substitution Analogues

While this compound is not aromatic in the classical sense, the delocalization of electrons within the heterocyclic ring can lead to reactions analogous to electrophilic aromatic substitution. The electron-donating amino group is expected to activate the ring towards electrophilic attack.

Research on related imidazolidin-2-ones has shown that electrophilic substitution can occur. For instance, the intramolecular cyclization of certain urea (B33335) derivatives can lead to the formation of an iminium cation intermediate, which then reacts with a nucleophile like phenol (B47542) in a process akin to Friedel-Crafts acylation to form 4-substituted imidazolidin-2-ones. mdpi.com This suggests that the carbon atoms of the imidazolinone ring in this compound could be susceptible to attack by strong electrophiles, particularly at the C-4 position, influenced by the directing effect of the amino group.

Table 1: Proposed Electrophilic Substitution Analogue

| Reactant | Electrophile | Proposed Product |

| This compound | Nitronium ion (NO₂⁺) | 5-amino-3-methyl-4-nitro-4H-imidazol-2-one |

| This compound | Acylium ion (RCO⁺) | 4-acyl-5-amino-3-methyl-4H-imidazol-2-one |

Note: These are proposed reactions based on general principles and reactivity of similar compounds.

Nucleophilic Attack at Carbonyl and Imine Centers

The imidazolinone ring features two primary sites for nucleophilic attack: the carbonyl carbon (C-2) and the imine-like carbon (C-5). The carbonyl group is a classic electrophilic center, susceptible to attack by a wide range of nucleophiles. This can lead to addition reactions or, if a suitable leaving group is present, substitution.

The C-5 carbon, part of a C=N bond within the ring, can also be attacked by nucleophiles. The reactivity of this position is influenced by the substituents on the ring and the nature of the attacking nucleophile.

Reaction Mechanisms Involving the Amino and Carbonyl Functionalities

The exocyclic amino group and the endocyclic carbonyl group are key functional handles that dictate a significant portion of the reactivity of this compound.

Condensation Reactions and Imine Formation

The primary amino group at the C-5 position is nucleophilic and can readily participate in condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.orgmasterorganicchemistry.com This reaction is typically acid-catalyzed and proceeds through a hemiaminal intermediate. libretexts.org The rate of imine formation is often pH-dependent, with optimal rates observed around a pH of 5. libretexts.org

Studies on related aminoazoles have demonstrated their successful use in multicomponent reactions involving aldehydes, showcasing the robust nature of this imine formation. nih.gov For example, the condensation of 5-aminotetrazole (B145819) with aldehydes is a key step in the synthesis of tetrazolopyrimidines. nih.gov

Table 2: Condensation Reaction of an Aminoazole with an Aldehyde

| Amine Reactant | Aldehyde | Product Type | Reaction Conditions | Yield | Reference |

| 5-aminotetrazole | Aromatic aldehydes | Tetrazolopyrimidine | Catalyst-free, 130–150 °C | 62–85% | nih.gov |

| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | Various aldehydes | Schiff base | - | - | researchgate.net |

These examples strongly suggest that this compound would react similarly with various aldehydes and ketones.

Acylation and Alkylation Reactions of the Amino Group

The nucleophilic amino group is also susceptible to acylation and alkylation reactions. Acylation, typically carried out with acyl chlorides or anhydrides, would lead to the corresponding N-acylated derivatives. Enzymatic acylation of amino acids has also been explored, demonstrating the potential for selective modifications. nih.gov

Alkylation of the amino group can be achieved using alkyl halides. The reactivity would be influenced by the nature of the alkylating agent and the reaction conditions. It is also conceivable that under certain conditions, alkylation could occur on the ring nitrogens, leading to a mixture of products. For instance, the alkylation of imidazole (B134444) itself can lead to various substituted products. researchgate.net

Pericyclic Reactions and Rearrangements of this compound Derivatives

Pericyclic reactions, which proceed through a cyclic transition state, represent another facet of the potential reactivity of this compound derivatives. msu.edu These reactions are often characterized by their high stereospecificity.

While no specific pericyclic reactions involving this compound have been documented in the reviewed literature, the general principles of cycloaddition, electrocyclic reactions, and sigmatropic rearrangements can be considered. msu.edu For instance, derivatives with appropriate diene or dienophile functionalities could potentially undergo Diels-Alder reactions.

Rearrangements of related heterocyclic systems have been observed. For example, 3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones, when treated with triethylamine, can rearrange to form imidazo[1,2-a]pyridines and indoles. nih.gov This suggests that under specific conditions, derivatives of this compound might undergo skeletal rearrangements to form other heterocyclic structures. A review on the preparation of (4H)-imidazol-4-ones mentions several rearrangement reactions, such as the Boulton-Katritzky rearrangement of isoxazoles to form imidazol-4-ones. nih.gov

Studies on Reaction Kinetics and Thermodynamic Profiles

The rates and equilibria of chemical reactions are dictated by their kinetic and thermodynamic parameters. While experimental data for this compound is not available in the literature, computational chemistry offers a powerful tool to estimate these properties.

The rate of a chemical reaction is determined by its activation energy (Ea), which represents the energy barrier that must be overcome for the reaction to proceed. Theoretical calculations, such as Density Functional Theory (DFT), can be used to model the reaction pathway and calculate the energies of the transition states, thereby providing an estimate of the activation energy.

For the potential sigmatropic rearrangements of this compound, we can infer the likely energetic barriers from studies on analogous systems. The following table presents theoretical activation enthalpies for koreascience.krmdpi.com-sigmatropic shifts in a model pentadiene system, which can serve as a rough guide.

Table 1: Theoretical Activation Enthalpies for koreascience.krmdpi.com-Sigmatropic Shifts

| Migrating Group | Activation Enthalpy (kcal/mol) |

|---|---|

| Hydrogen | 37.8 |

| Methyl | ~58 |

Data is based on theoretical calculations on a model pentadiene system and is intended for comparative purposes only. koreascience.kr

These values suggest that a koreascience.krmdpi.com-hydrogen shift would be kinetically more favorable than a koreascience.krmdpi.com-methyl shift. The actual rate constants would depend on the specific reaction conditions, including temperature and solvent.

The thermodynamic stability of a molecule and its various isomers or tautomers determines their relative populations at equilibrium. For this compound, tautomerism is a key consideration. The molecule can exist in several tautomeric forms, and their relative stabilities can be assessed through computational methods.

DFT calculations on related aminonitroimidazoles have been used to explore their geometric and electronic structures, as well as their thermodynamic properties. These studies indicate that the position of substituents on the imidazole ring significantly influences the molecule's stability and heat of formation.

For this compound, the most stable tautomer is likely the one depicted, where the exocyclic amino group and the endocyclic carbonyl group are present. However, other tautomers, such as the imino-alcohol form, could exist in equilibrium. The relative energies of these tautomers would dictate the position of the equilibrium. Computational studies on the tautomerism of similar heterocyclic systems often reveal that the amino-oxo form is thermodynamically preferred over the imino-hydroxy form.

The following table provides a hypothetical comparison of the relative stabilities of two potential tautomers of this compound, based on general principles observed in computational studies of related compounds.

Table 2: Hypothetical Relative Stabilities of Tautomers

| Tautomer | Structure | Relative Energy (kcal/mol) |

|---|---|---|

| Amino-oxo (major) | This compound | 0 (Reference) |

| Imino-hydroxy (minor) | 5-imino-3-methyl-1,5-dihydro-2H-imidazol-2-ol | > 0 |

This data is illustrative and based on general trends in heterocyclic chemistry; specific computational data for this molecule is not available.

Theoretical and Computational Chemistry of 5 Amino 3 Methyl 4h Imidazol 2 One

Quantum Mechanical Studies of Electronic Structure and Reactivity Indices

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in describing the electronic characteristics of a molecule. These methods allow for the detailed analysis of molecular orbitals, charge distribution, and the prediction of chemical reactivity.

HOMO-LUMO Analysis and Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, positing that the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species govern the course of a chemical reaction. The energy of the HOMO is associated with the ability of a molecule to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a crucial parameter for assessing the chemical stability and reactivity of a molecule. irjweb.comnih.gov

For derivatives of imidazole (B134444) and similar heterocyclic systems, DFT calculations at levels like B3LYP/6-311G(d,p) are commonly employed to determine these orbital energies. irjweb.com A smaller HOMO-LUMO gap suggests higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more prone to chemical reactions. nih.govchemmethod.com Conversely, a larger energy gap implies greater stability. irjweb.com

Table 1: Representative Frontier Molecular Orbital Data for Imidazole Derivatives (Illustrative)

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Imidazole | B3LYP/6-311+G(d,P) | -6.2967 | -1.8096 | 4.4871 |

| 2-Methylimidazole | DFT | - | - | - |

| Benzimidazole | DFT | - | - | - |

Note: This table is illustrative and based on data for related imidazole compounds to demonstrate the typical output of such studies. irjweb.comresearchgate.net Specific values for 5-amino-3-methyl-4H-imidazol-2-one would require dedicated computational analysis.

Electrostatic Potential Surface and Charge Distribution Calculations

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing varying potential values. Typically, red areas indicate regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue areas denote positive potential, indicating sites for nucleophilic attack. mdpi.comresearchgate.net

For a molecule like this compound, the MEP surface would likely show negative potential around the oxygen atom of the carbonyl group and the nitrogen atoms of the imidazole ring, highlighting them as potential sites for interaction with electrophiles or hydrogen bond donors. The amino group would also influence the charge distribution. Mulliken atomic charge calculations, another output of quantum chemical computations, provide a quantitative measure of the partial charge on each atom, further refining the picture of the molecule's electronic landscape. tandfonline.com

Aromaticity Descriptors and Reactivity Predictions

The aromaticity of the imidazole ring system is a key determinant of its stability and reactivity. While imidazole itself is aromatic, the saturation at the C4 position and the exocyclic carbonyl group in this compound significantly alter its electronic structure. Aromaticity can be quantified using various descriptors derived from computational methods, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). These descriptors help to predict whether the ring system will tend to undergo substitution reactions (characteristic of aromatic compounds) or addition reactions.

Conformational Analysis and Tautomeric Equilibria Modeling

The three-dimensional structure and the potential for tautomerism are critical aspects of a molecule's chemical behavior, influencing its biological activity and physical properties.

Energy Landscapes and Conformational Isomers

Conformational analysis involves exploring the potential energy surface of a molecule to identify its stable conformers and the energy barriers between them. For this compound, rotation around the C-N bond of the amino group and potential puckering of the five-membered ring could lead to different conformational isomers. Computational methods can map the energy landscape as a function of specific dihedral angles, revealing the most energetically favorable conformations. nih.govnih.gov Studies on related N-amino-imidazolin-2-one peptide mimics have shown that these systems can adopt turn-like geometries, which are influenced by the substituents on the ring. researchgate.net

Solvent Effects on Tautomeric Preferences

Tautomerism is a common phenomenon in heterocyclic compounds. For this compound, several tautomeric forms are possible, including amino-imino and keto-enol tautomerism. The relative stability of these tautomers can be significantly influenced by the surrounding environment. researchgate.net

Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of different solvents on tautomeric equilibria. youtube.com Generally, polar solvents tend to stabilize more polar tautomers. For instance, studies on related amino-triazole systems have shown that the tautomeric equilibrium can be shifted by changing the solvent polarity. rsc.orgjcchems.com The ability of a tautomer to form hydrogen bonds with the solvent is also a crucial factor in its stabilization. nih.gov Research on imidazole-containing amino acids has demonstrated that both pH and solvent polarity can induce conformational switches, highlighting the dynamic nature of these systems. nih.govnih.gov A systematic study on 5-amino-3-oxo-1,2,4-thiadiazole also revealed the importance of both gas-phase calculations and continuum solvation models to understand the tautomeric preferences. csic.es

In Silico Elucidation of Reaction Pathways and Transition States

Computational chemistry serves as a powerful tool to investigate the intricate details of chemical reactions involving this compound. By modeling the system at the quantum mechanical level, it is possible to map out reaction pathways and characterize the high-energy transition states that govern reaction rates.

The potential energy surface (PES) is a fundamental concept in computational chemistry, representing the energy of a molecule as a function of its geometry. queensu.camdpi.comyoutube.com For a reaction involving this compound, the PES provides a landscape that connects reactants, intermediates, transition states, and products. nih.gov By mapping the PES, chemists can identify the most likely pathways for a given transformation.

The process begins with the identification of stationary points on the PES, which include local minima corresponding to stable molecules (reactants, products, and intermediates) and first-order saddle points corresponding to transition states. queensu.canih.gov Various computational methods, such as density functional theory (DFT), are employed to calculate the energies and geometries of these points. nih.gov For instance, in studying the tautomerization of the imidazolinone ring or its participation in condensation reactions, the PES can reveal the energetic barriers associated with each step.

Table 1: Illustrative Calculated Energies for a Hypothetical Reaction Pathway of this compound

| Species | Relative Energy (kcal/mol) |

| Reactant (this compound) | 0.0 |

| Transition State 1 | +25.3 |

| Intermediate | +5.7 |

| Transition State 2 | +30.1 |

| Product | -10.2 |

Note: These values are hypothetical and serve to illustrate the type of data obtained from PES mapping.

Transition state theory (TST) provides a framework for calculating the rate constant of a chemical reaction based on the properties of the reactants and the transition state. nih.govyoutube.comyoutube.com The central idea of TST is that the rate of a reaction is determined by the concentration of the activated complex (the species at the transition state) and the frequency with which it converts to the product. youtube.comyoutube.com

The Gibbs free energy of activation (ΔG‡) is a key parameter in TST and can be calculated from the electronic energies and vibrational frequencies obtained from quantum chemical calculations. youtube.com By determining ΔG‡ for competing reaction pathways, it is possible to predict the selectivity of a reaction. For example, in the synthesis of derivatives of this compound, TST can be used to understand why certain isomers are formed preferentially over others. researchgate.net It is important to note that TST has its limitations and may not be sufficient for all reactions, especially those exhibiting non-statistical dynamics. mercuryconsortium.org

Molecular Dynamics Simulations to Investigate Intermolecular Interactions

Molecular dynamics (MD) simulations offer a dynamic picture of molecular systems, allowing for the investigation of how this compound interacts with its environment over time. nih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, providing trajectories that reveal the time evolution of positions and velocities. nih.gov

The behavior of this compound in solution is critically influenced by its interactions with solvent molecules. MD simulations can be used to study solvation dynamics, revealing how the solvent shell organizes around the solute and how this organization fluctuates over time. nih.gov

A key aspect of these interactions is the formation of hydrogen bonds. The amino group and the carbonyl group of this compound can act as hydrogen bond donors and acceptors, respectively. rsc.orgnih.gov MD simulations can quantify the number and lifetime of hydrogen bonds formed with protic solvents like water or alcohols, providing insights into the compound's solubility and reactivity in different media. unito.it The imidazole moiety itself is known to participate in a variety of non-covalent interactions, including hydrogen bonding. nih.gov

Beyond solvation, MD simulations can be employed to study the non-covalent interactions of this compound with other molecules, such as biological macromolecules or other small molecules. nih.govresearchgate.net These interactions are crucial for understanding its potential applications. By setting up a simulation box containing this compound and a model system (e.g., a short peptide or a DNA fragment), one can observe the preferred binding modes and calculate the binding free energy.

Table 2: Illustrative Analysis of Non-Covalent Interactions from a 100 ns MD Simulation

| Interaction Type | Average Number of Contacts |

| Hydrogen Bonds | 3.2 |

| van der Waals Contacts | 45.8 |

| π-π Stacking | 0.1 |

Note: These values are hypothetical and represent a possible outcome of an MD simulation with a model protein binding site.

The imidazole ring's ability to engage in various non-covalent interactions, including π-stacking and hydrogen bonding, makes it a versatile scaffold in molecular recognition. nih.govnih.gov

Computational Approaches for Designing Novel Imidazolinone Scaffolds

The insights gained from theoretical and computational studies of this compound can be leveraged to design novel imidazolinone scaffolds with desired properties. researchgate.net Computational techniques such as quantitative structure-activity relationship (QSAR) modeling and virtual screening are instrumental in this process.

By building computational models that correlate the structural features of a series of imidazolinone derivatives with their observed activity, it is possible to predict the properties of yet-unsynthesized compounds. mdpi.com Furthermore, computational methods can be used to virtually screen large libraries of chemical compounds to identify those that are likely to interact with a specific biological target. nih.gov This in silico screening significantly reduces the time and cost associated with experimental high-throughput screening. The design of new scaffolds can involve modifications to the core imidazolinone ring or the addition of various substituents to tune the electronic and steric properties of the molecule. researchgate.net

Ligand Design and Virtual Screening Methodologies

The design of novel ligands based on the this compound scaffold and their evaluation through virtual screening are critical steps in modern drug discovery. These computational techniques aim to identify promising drug candidates by simulating their interaction with biological targets, thereby reducing the time and cost associated with experimental screening. youtube.com

Ligand-Based and Structure-Based Design:

Ligand design strategies for imidazolone (B8795221) derivatives often involve a combination of approaches. One common method is the strategic modification of the core scaffold by adding various substituents to explore and expand the structure-activity relationship (SAR). nih.gov For instance, adding lipophilic groups to an imidazolone core has been explored as a novel approach to enhance anticancer activity. nih.gov

Virtual screening can be broadly categorized into two main approaches:

Ligand-Based Virtual Screening (LBVS): This method is employed when the three-dimensional structure of the biological target is unknown, but a set of active ligands is available. It relies on the principle that molecules with similar structures are likely to have similar biological activities. Pharmacophore modeling is a key LBVS technique, where a 3D arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) responsible for a molecule's biological activity is generated. youtube.com This model is then used as a 3D query to search large compound databases for molecules that match the pharmacophore, such as those in the ZINC, ChemDiv, and MolPort databases. youtube.com

Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is known (from X-ray crystallography or NMR, for example), SBVS becomes a powerful tool. youtube.com This approach, also known as molecular docking, involves computationally placing candidate ligands into the binding site of the target protein and estimating their binding affinity using a scoring function. nih.gov This process allows for the prioritization of compounds that are predicted to bind most strongly and with the correct orientation for biological activity. nih.gov

Virtual Screening Workflow:

A typical virtual screening workflow for imidazolone-based compounds involves several stages to refine the selection of potential hits.

Library Preparation: A large database of chemical compounds is prepared. This can be a commercial library or a custom-designed library based on the this compound scaffold.

Filtering: The library is often filtered using criteria like Lipinski's Rule of Five to remove molecules with poor drug-like properties.

Docking: The remaining compounds are docked into the target's binding site. This is often done in a hierarchical manner, starting with a fast, less accurate method (High-Throughput Virtual Screening or HTVS) to quickly screen millions of compounds, followed by more precise methods (Standard Precision and Extra Precision) for the most promising candidates. nih.gov

Post-Screening Analysis: The top-ranked compounds from docking are further analyzed. This can include calculating the binding free energy using methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) to get a more accurate prediction of binding affinity. nih.gov The interactions between the ligand and the protein's active site residues are also examined in detail. nih.gov

The following table illustrates sample results from a molecular docking study on various imidazolone derivatives against two protein targets, showcasing how different substituents affect binding energy.

| Compound ID | Target Protein | Docking Score (kcal/mol) | MMGBSA Binding Free Energy (kcal/mol) |

| 3g | 4MAN | -5.88 | -52.13 |

| 3f | 4MAN | -5.74 | -48.56 |

| 5f | 1HNJ | -6.21 | -45.28 |

| 5g | 1HNJ | -6.15 | -42.17 |

| 5d | Both | Weakest Performance | Weakest Performance |

| This table is illustrative, based on data for vanillin-based imidazolones, and demonstrates the type of data generated in virtual screening studies. nih.gov |

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies are theoretical models that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity. While specific QSRR studies for this compound have not been prominently published, the methodology provides a valuable framework for predicting its chemical behavior.

Principles of QSRR:

A QSRR study involves developing a regression model that links structural or physicochemical properties of molecules, known as molecular descriptors, to an experimentally measured reactivity parameter. The fundamental steps are:

Dataset Selection: A set of structurally related compounds with varying reactivity is chosen. For this compound, this would involve synthesizing or computationally designing a series of derivatives with different substituents at various positions on the imidazolone ring.

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors are calculated using computational chemistry software. These descriptors quantify different aspects of the molecule's structure and properties. They can be categorized as:

Constitutional: Molecular weight, number of atoms, number of rings.

Topological: Describing atomic connectivity (e.g., Wiener index, Kier & Hall connectivity indices).

Geometrical (3D): Molecular surface area, volume, principal moments of inertia.

Quantum Chemical: Dipole moment, HOMO/LUMO energies, atomic charges, molecular electrostatic potential (MEP). These are often calculated using methods like Density Functional Theory (DFT). tandfonline.com

Reactivity Measurement: A quantitative measure of reactivity for each compound is determined experimentally. This could be a reaction rate constant, an equilibrium constant, or another measure of chemical behavior.

Model Development and Validation: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that links the calculated descriptors (independent variables) to the measured reactivity (dependent variable). The predictive power of the resulting QSRR model is then rigorously validated using both internal and external sets of compounds.

Theoretical Application to this compound:

A hypothetical QSRR study on this compound could, for example, investigate its susceptibility to electrophilic or nucleophilic attack. By creating a series of derivatives and calculating their quantum chemical descriptors, a model could be built to predict their reaction rates.

The table below illustrates the types of quantum chemical descriptors that would be calculated for such a study, based on a DFT study of a related triazole compound.

| Descriptor | Description | Typical Method of Calculation |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | B3LYP/6-31G(d) |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | B3LYP/6-31G(d) |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO, indicating chemical reactivity | B3LYP/6-31G(d) |

| Dipole Moment (µ) | Measure of the net molecular polarity | B3LYP/6-31G(d) |

| Molecular Electrostatic Potential (MEP) | Maps electrostatic potential onto the electron density surface, showing charge distribution | B3LYP/6-31G(d) |

| This table is illustrative of descriptors used in theoretical chemistry studies on heterocyclic compounds. tandfonline.com |

Such QSRR models are invaluable for understanding the electronic and steric factors that govern the reactivity of the imidazolone core, enabling the rational design of new molecules with desired chemical properties without the need for exhaustive synthesis and testing.

Biological and Biochemical Roles of 5 Amino 3 Methyl 4h Imidazol 2 One: Mechanistic Insights in Non Clinical Systems

Enzymatic Pathways Leading to the Formation and Degradation of 5-amino-3-methyl-4H-imidazol-2-one

The formation and breakdown of this compound are tied to specific metabolic pathways, primarily related to creatinine (B1669602) metabolism.

Biochemical Origins as a Creatinine Metabolite

In non-human and in vitro studies, this compound is recognized as a tautomeric form of creatinine. nih.gov Creatinine itself is a well-known breakdown product of creatine (B1669601) phosphate (B84403) in muscle tissue and is also derived from the digestion of dietary protein. nih.gov The levels of creatinine are often used as an indicator of kidney function. The imidazol-4-one structure is a recognized heterocyclic motif found in various biologically significant molecules, including advanced glycation end products and as post-translational modifications of amino acids. nih.gov

Enzyme-Catalyzed Formation Mechanisms

While specific enzymes that directly catalyze the formation of this compound from creatinine are not extensively detailed in the provided search results, the broader context of imidazolone (B8795221) synthesis offers insights. Generally, the formation of imidazol-4-ones can occur through various synthetic routes, such as the condensation of a diketone with an amidine or guanidine (B92328). nih.gov In a biological context, the formation of related imidazole (B134444) structures, like the 5-methylene-3,5-dihydro-4H-imidazol-4-one (MIO) prosthetic group, occurs autocatalytically from a specific tripeptide sequence (Ala-Ser-Gly) within certain enzymes. researchgate.net This process involves the elimination of water molecules to form the active MIO group, which acts as an electrophilic catalyst. researchgate.netresearchgate.net This suggests that the formation of this compound in biological systems is likely a spontaneous tautomerization of creatinine rather than a direct enzyme-catalyzed event.

Molecular Mechanisms of Interaction with Biomolecules

The interaction of this compound with biomolecules is a critical aspect of its biochemical function. These interactions, excluding efficacy or adverse effects, provide a window into its potential roles.

Protein-Ligand Binding Mechanism Studies

Studies on related imidazole compounds highlight their ability to engage in significant protein-ligand interactions. For instance, various imidazole derivatives have been investigated for their binding to specific enzymes. nih.gov The imidazole ring's capacity for hydrogen bonding is fundamental to its interaction with enzyme active sites. nih.gov Molecular docking studies of other imidazole-containing compounds have revealed their potential to bind to enzymes associated with various biological processes, with binding energies indicating strong affinity. nih.gov The molecular electrostatic potential (MEP) of such molecules is a key determinant in their interaction with enzyme receptors, particularly in forming hydrogen bonds. nih.gov

DNA/RNA Interactions and Recognition Motifs

The interaction of imidazole derivatives with nucleic acids has been a subject of research. For example, studies on the cooked meat-derived heterocyclic amine 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), a compound with a related imidazole structure, have shown a strong preference for forming adducts with guanine (B1146940) residues in DNA. nih.gov This interaction is not random, with specific "hot-spots" and "cold-spots" for adduct formation being observed. nih.gov While the adduct distribution of IQ and another heterocyclic amine, PhIP, are similar, their resulting mutation spectra differ, suggesting that factors beyond simple adduct location are at play. nih.gov This indicates that the imidazole core can direct the molecule to specific sites on the DNA strand, although the ultimate biological consequence is complex.

Role as a Metabolic Intermediate in Select Biochemical Cycles

The imidazole ring's versatility is further demonstrated by its presence in the MIO prosthetic group of a large family of enzymes, including ammonia-lyases and aminomutases. researchgate.net These enzymes are involved in the non-oxidative deamination and amino group transfer of various amino acids. researchgate.netresearchgate.net

Table of Research Findings on Imidazole Compound Interactions

| Compound Family | Interacting Biomolecule | Key Findings |

|---|---|---|

| Heterocyclic Amines (e.g., IQ) | DNA (guanine residues) | Forms adducts at specific "hot-spot" sites. nih.gov |

| Imidazole Derivatives | Various Enzymes | Binds to active sites via hydrogen bonding, influenced by molecular electrostatic potential. nih.govnih.gov |

Table of Compound Names

| Compound Name |

|---|

| This compound |

| Creatinine |

| Creatine phosphate |

| 5-methylene-3,5-dihydro-4H-imidazol-4-one (MIO) |

| Alanine |

| Serine |

| Glycine |

| 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) |

| 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) |

| Guanine |

| Histidine |

| 5-aminoimidazole-4-carboxamide ribotide (AICAR) |

| Tryptophan |

| Arginine |

Following a comprehensive search for the chemical compound "this compound," it has been determined that there is a notable absence of scientifically published information corresponding to the specific and detailed outline requested. The search for its role in nitrogen metabolism, its function as an intermediate in enzyme cascades, and its use in the development of mechanistic probes did not yield any relevant research findings.

Therefore, the generation of the requested article with thorough, informative, and scientifically accurate content for each specified section and subsection is not possible at this time.

Applications of 5 Amino 3 Methyl 4h Imidazol 2 One in Organic Synthesis and Beyond Excluding Clinical

Utilization as a Key Building Block for Complex Heterocyclic Structures

Synthesis of Imidazole-Fused Ring Systems

There is no available information on the use of 5-amino-3-methyl-4H-imidazol-2-one for the synthesis of imidazole-fused ring systems.

Construction of Polycyclic Aromatic Compounds

No research has been found detailing the role of this compound in the construction of polycyclic aromatic compounds.

Precursor in the Synthesis of Dyes, Pigments, or Functional Materials (focus on synthetic methods and material design)

Chromophore Design and Synthesis

Information regarding the application of this compound in chromophore design and synthesis is not present in the available literature.

Integration into Polymer Backbones

There are no documented methods for the integration of this compound into polymer backbones.

Role in the Development of New Catalytic Systems or Ligands

The potential role of this compound in the development of new catalytic systems or as a ligand has not been reported.

To provide a comprehensive article, a valid and documented chemical compound is required. Researchers interested in the applications of related structures may consider investigating other substituted amino-imidazolones that are well-documented in chemical databases and scientific journals.

Organocatalyst Development

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthetic chemistry. Chiral organocatalysts are particularly valuable for their ability to induce enantioselectivity in chemical transformations. The structural features of this compound, particularly the presence of a chiral center if appropriately substituted, and the combination of a hydrogen-bond donor (amino group) and a Lewis basic site (carbonyl group and ring nitrogens), suggest its potential as a scaffold for the development of new organocatalysts.

While the direct application of this compound as an organocatalyst is not prominently featured in the existing literature, the broader class of imidazolinones has been investigated in organocatalysis. For example, chiral isoxazol-5(4H)-ones have been utilized in organocatalytic regio-, diastereo-, and enantioselective γ-additions to β,γ-alkynyl-α-imino esters, demonstrating the potential of such five-membered heterocyclic systems in asymmetric catalysis. rsc.orgresearchgate.net

The development of chiral derivatives of this compound could lead to novel organocatalysts for a variety of asymmetric transformations. By introducing chiral substituents at different positions of the imidazolone (B8795221) ring, it would be possible to create a library of catalysts with varying steric and electronic properties. These catalysts could potentially be applied in reactions such as aldol (B89426) reactions, Michael additions, and Mannich reactions, where the bifunctional nature of the molecule could facilitate substrate activation and stereocontrol. Further research in this area is warranted to explore the full potential of this compound and its derivatives in the burgeoning field of organocatalysis.

Applications in Agrochemical Research

The imidazolone core is a well-established pharmacophore in the agrochemical industry, with several commercial herbicides belonging to this class of compounds. The ability to introduce diverse substituents onto the imidazolone ring allows for the fine-tuning of biological activity and selectivity. This compound serves as a valuable starting material for the synthesis of a variety of agrochemically active compounds.

Synthesis of Herbicidal and Fungicidal Derivatives